Dihydro Artemisinin Dimer
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Overview
Description
Dihydro Artemisinin Dimer is a derivative of artemisinin, which is a drug used to treat malaria . It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .
Synthesis Analysis
The synthesis of a novel library of artemisinin-based hybrid and dimer derivatives has been reported. These were obtained by chemical coupling of dihydroartemisinin and artesunate with chemopreventive phytochemicals .Molecular Structure Analysis
The structure of Dihydro Artemisinin Dimer belongs to the category of sesquiterpene lactone containing an unusual endoperoxide bridge, which is generally thought to be the key player of biological activity .Chemical Reactions Analysis
The endoperoxide bond in Dihydro Artemisinin Dimer could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .Physical And Chemical Properties Analysis
Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .Scientific Research Applications
Antimalarial and Anticancer Properties
Antimalarial Efficacy
Dihydro Artemisinin Dimers have shown significant potential in the treatment of malaria. Studies have demonstrated that artemisinin-derived dimers, including those synthesized from dihydroartemisinin, exhibit potent antimalarial activity. These compounds have been effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting their potential as leading compounds for new antimalarial therapies (Lombard et al., 2010).
Anticancer Activities
Dihydro Artemisinin Dimers have also been investigated for their anticancer properties. Research has revealed that these dimers are significantly more effective in inhibiting cancer cell growth compared to their monomeric counterparts. Specifically, they have shown potent activity against rat breast cancer cells in vitro and in vivo (Singh et al., 2011). Additionally, synthesis and in vitro evaluation of artemisinin-based hybrid and dimer derivatives have indicated promising anticancer activity against various cancer cell lines, including metastatic melanoma (Botta et al., 2019).
Mechanisms of Action
Reactive Oxygen Species Generation and ER Stress Induction
The anticancer activity of artemisinin dimers correlates with their ability to catalyze reactive oxygen species (ROS) generation and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. This mechanism suggests a significant potential for dihydro artemisinin dimers in cancer therapy, highlighting their role in triggering cell death pathways distinct from those affected by traditional therapies (Stockwin et al., 2009).
Ferroptosis Induction
Furthermore, dihydro artemisinin dimers have been implicated in the induction of ferroptosis, a form of cell death dependent on iron concentration and characterized by the accumulation of intracellular ROS. This novel mechanism of action positions dihydro artemisinin dimers as potential anticancer agents with a unique therapeutic approach, differentiating them from other anticancer drugs (Zhu et al., 2020).
Mechanism of Action
Target of Action
Dihydro Artemisinin Dimer (DAD) primarily targets the parasite Plasmodium falciparum , which is responsible for the majority of malaria cases worldwide . The compound interacts with heme or ferrous iron within the parasite, leading to the production of cytotoxic carbon-centered radicals . These radicals are highly potent alkylating agents that target essential parasite macromolecules, causing the parasite’s death .
Mode of Action
The mode of action of DAD involves the formation of free radicals that damage the parasite’s cell membrane, leading to its death . The endoperoxide bond in DAD can be activated by reduced heme or ferrous iron , leading to the production of these cytotoxic radicals . The radicals may target essential parasite macromolecules, causing the parasite’s death .
Biochemical Pathways
DAD affects multiple biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also inhibits the internalization of hemoglobin, blocking the parasite’s ability to use iron and protein .
Pharmacokinetics
DAD has a short half-life, which reduces the risk of parasite resistance . Its bioavailability is low, linked to extensive metabolism . Artesunate, a derivative of artemisinin like DAD, has significantly greater solubility in water than either artemisinin, dihydroartemisinin or artemether , which influences its diffusion across mucosal membranes and other pharmacokinetic properties .
Result of Action
The result of DAD’s action is the death of the malaria parasite. The cytotoxic radicals produced by DAD damage essential parasite macromolecules, leading to the parasite’s death . Additionally, DAD has been shown to induce apoptosis via the mitochondrial apoptosis pathway .
Action Environment
The action, efficacy, and stability of DAD can be influenced by environmental factors. For instance, the solubility of DAD and its derivatives can influence their diffusion across mucosal membranes and other pharmacokinetic properties . Furthermore, the development of resistance to DAD and other artemisinin derivatives is a major concern, and the rate and extent of this development will determine their future use .
Future Directions
Artemisinin and its derivatives have shown potent and broad anticancer properties in cell lines and animal models. The synthesis of artemisinin dimers enhances the stability and efficacy of the parent artemisinin molecules without enhanced toxicity toward non-diseased cells . Other strategies including nanoformulations and immunotherapy are also being reviewed .
properties
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBBOCDGYBNBR-TZOIZJCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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